molecular formula C15H16N2O2 B340867 2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B340867
M. Wt: 256.3 g/mol
InChI Key: RIQKRAPKLNFQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes an anilinomethyl group attached to a tetrahydroisoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of aniline with a suitable precursor under controlled conditions. One common method involves the condensation of aniline with phthalic anhydride in the presence of a catalyst, followed by cyclization to form the desired isoindole derivative. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the reaction temperature is maintained between 80-120°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(phenylmethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
  • 2-(benzylamino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
  • 2-(methylamino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Uniqueness

2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific anilinomethyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(anilinomethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C15H16N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-16-11-6-2-1-3-7-11/h1-7,12-13,16H,8-10H2

InChI Key

RIQKRAPKLNFQBN-UHFFFAOYSA-N

SMILES

C1C=CCC2C1C(=O)N(C2=O)CNC3=CC=CC=C3

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CNC3=CC=CC=C3

Origin of Product

United States

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